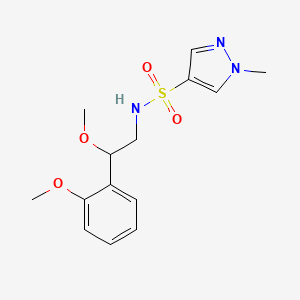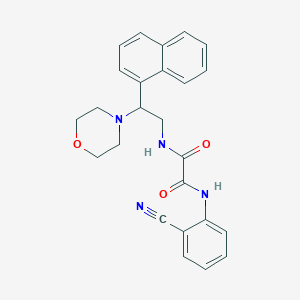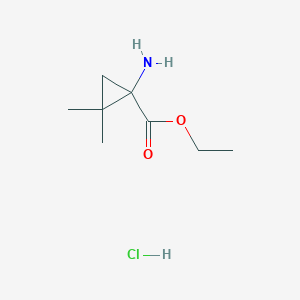![molecular formula C14H18N6 B2568929 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380094-79-9](/img/structure/B2568929.png)
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine, also known as MP-10, is a chemical compound that has been studied for its potential use in scientific research. MP-10 is a pyridazine-based compound that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its binding to the dopamine D2 receptor. This binding leads to the activation of a signaling pathway that results in an increase in dopamine release. This increase in dopamine release is thought to be responsible for the biochemical and physiological effects of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine.
Biochemical and Physiological Effects:
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to an improvement in mood and a reduction in anxiety. 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has also been shown to have an effect on the regulation of body temperature and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine release in a more targeted manner. However, one limitation of using 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is its potential for off-target effects, as it may bind to other receptors in addition to the dopamine D2 receptor.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine. One area of research is the potential use of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine in the treatment of Parkinson's disease. Another area of research is the exploration of the potential off-target effects of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine, as this may lead to the discovery of new therapeutic targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine and its potential use in scientific research.
Métodos De Síntesis
The synthesis of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves the reaction of 4-(4-methylpyrimidin-2-yl)piperazine with 3-methyl-6-bromo-pyridazine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and addiction. 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propiedades
IUPAC Name |
3-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-5-6-15-14(16-11)20-9-7-19(8-10-20)13-4-3-12(2)17-18-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSESXGDDGTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((2-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568847.png)


![N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2568850.png)
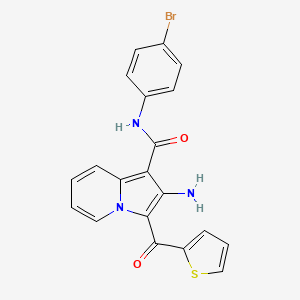
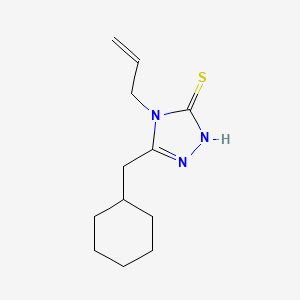

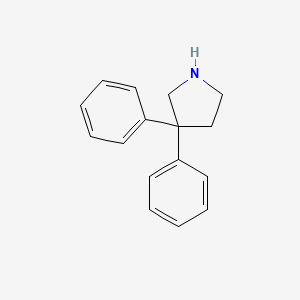
![N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2568858.png)
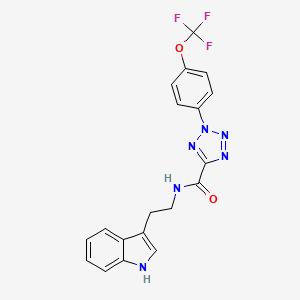
![dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2568864.png)
